molecular formula C20H22ClN3O B11453421 4-chloro-N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]benzamide

4-chloro-N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]benzamide

Cat. No.: B11453421
M. Wt: 355.9 g/mol
InChI Key: TYVMFJJABHNMEO-UHFFFAOYSA-N
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Description

4-chloro-N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]benzamide typically involves the condensation of ortho-phenylenediamine with benzaldehydes, followed by further functionalization. A common method includes the reaction of ortho-phenylenediamine with 4-chlorobenzaldehyde in the presence of an oxidizing agent like sodium metabisulphite . The reaction is carried out in a solvent mixture under mild conditions to yield the desired benzimidazole derivative.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Scientific Research Applications

4-chloro-N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and parasitic infections.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-chloro-N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular pathways, contributing to its antimicrobial and antiparasitic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]benzamide is unique due to its specific structural features, such as the presence of a chloro group and a pentyl chain, which may contribute to its distinct pharmacological properties.

Properties

Molecular Formula

C20H22ClN3O

Molecular Weight

355.9 g/mol

IUPAC Name

4-chloro-N-[(1-pentylbenzimidazol-2-yl)methyl]benzamide

InChI

InChI=1S/C20H22ClN3O/c1-2-3-6-13-24-18-8-5-4-7-17(18)23-19(24)14-22-20(25)15-9-11-16(21)12-10-15/h4-5,7-12H,2-3,6,13-14H2,1H3,(H,22,25)

InChI Key

TYVMFJJABHNMEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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